This compound is classified as a cyclopropanecarboxamide derivative, which incorporates both furan and pyrazole moieties. The presence of these heterocycles suggests potential applications in pharmaceuticals, particularly as a lead compound for drug development targeting various biological pathways.
The synthesis of N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide involves several key steps that typically include:
Specific conditions such as temperature, solvent choice (e.g., DMSO or ethanol), and reaction time are crucial for optimizing yields and purity. For example, reactions may be conducted under reflux conditions for several hours to ensure complete conversion.
The molecular formula of N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide is , with a molecular weight of approximately 299.37 g/mol .
The compound's structure can be represented by its canonical SMILES notation: CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)C4CC4, which reflects its complex connectivity .
N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide participates in various chemical reactions typical for amides and heterocycles:
The physical properties of N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide include:
Chemical properties include stability under standard laboratory conditions but may require protection from moisture or extreme pH levels during storage.
N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide holds promise in various scientific applications:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8